molecular formula C15H16FNO2S B10966653 3-fluoro-N-(1-phenylpropyl)benzenesulfonamide

3-fluoro-N-(1-phenylpropyl)benzenesulfonamide

Cat. No.: B10966653
M. Wt: 293.4 g/mol
InChI Key: WAXTXNQZIVDIRS-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a fluorine atom attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-(1-phenylpropyl)benzene-1-sulfonamide is unique due to its specific combination of a fluorine atom and a 1-phenylpropyl group attached to the sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-(1-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-2-15(12-7-4-3-5-8-12)17-20(18,19)14-10-6-9-13(16)11-14/h3-11,15,17H,2H2,1H3

InChI Key

WAXTXNQZIVDIRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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